![molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracen CAS No. 20268-51-3](/img/structure/B1206480.png)

7-Nitrobenz[a]anthracen

Übersicht

Beschreibung

7-Nitrobenz[a]anthracene is a member of phenanthrenes.

Wissenschaftliche Forschungsanwendungen

Umweltchemie: Lichtinduzierte Zersetzung

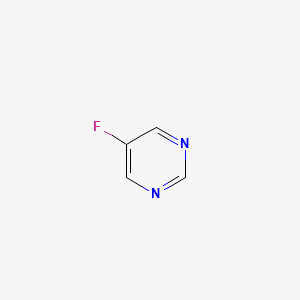

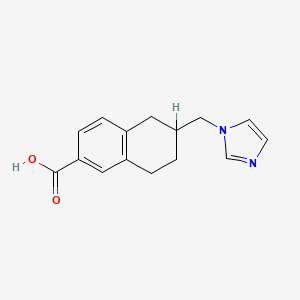

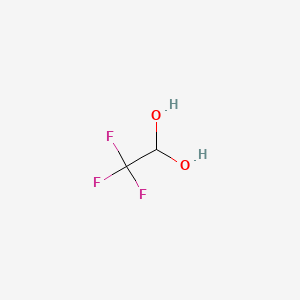

7-Nitrobenz[a]anthracen wurde hinsichtlich seiner lichtinduzierten Zersetzung auf Glasfaserfiltern untersucht. Diese Forschung ist bedeutsam für das Verständnis des Umweltschicksals von Nitropolyzyklischen Aromatischen Kohlenwasserstoffen (Nitro-PAK). Die identifizierten Haupt-Oxidationsprodukte waren Chinone, wobei Nebenprodukte Phenole und Hydroperoxide einschlossen {svg_1}.

Karzinogenitätsstudien

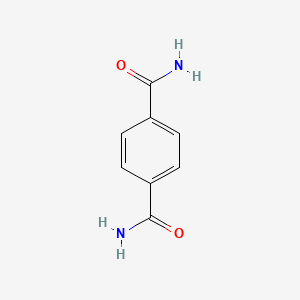

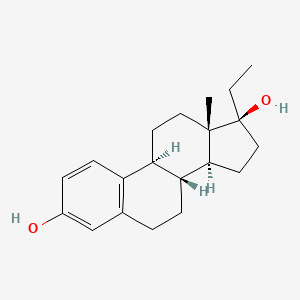

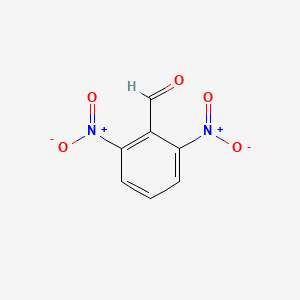

Diese Verbindung wurde in Karzinogenitätsstudien eingesetzt, um ihr Potenzial als krebserzeugender Stoff zu beurteilen. In einer Studie führte die intraperitoneale Injektion von this compound bei neugeborenen Mäusen zu einer erhöhten Inzidenz von Lebertumoren bei männlichen Tieren {svg_2}.

Synthese von organischen Verbindungen

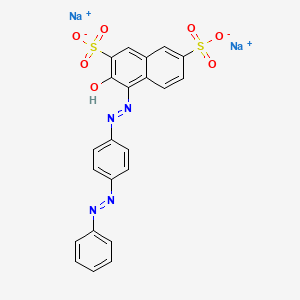

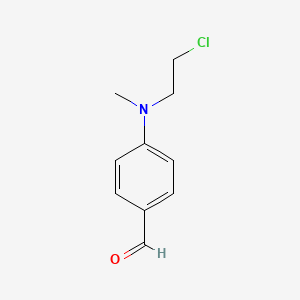

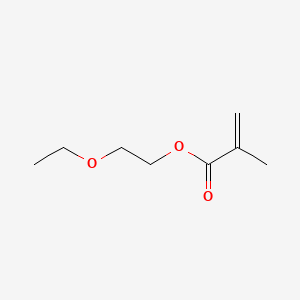

This compound wird oft als Ausgangsmaterial in der organischen Synthese verwendet, um verschiedene organische Verbindungen herzustellen. Es dient als Vorläufer bei der Synthese von Farbstoffen und Farbstoffzwischenprodukten {svg_3}.

Fotocopy-Toner

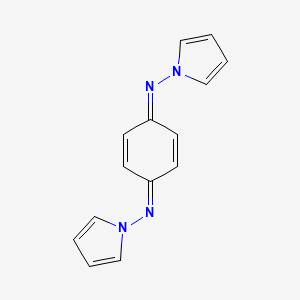

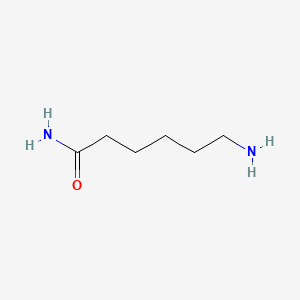

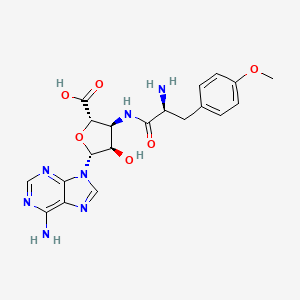

Historisch gesehen war this compound aufgrund seines Vorkommens in Fotocopy-Tonern ein Problem. Änderungen in den Produktionstechniken haben seinen Gehalt deutlich reduziert, was die Bedeutung von Industriehygiene und Sicherheit hervorhebt {svg_4}.

Forschung zu überkritischen Fluiden

Die Wechselwirkung der Verbindung mit überkritischen Fluiden wurde untersucht, was Einblicke in die Löslichkeit und Reaktivität von Nitro-PAK unter extremen Bedingungen liefert. Diese Forschung hat Auswirkungen sowohl auf die Umweltwissenschaften als auch auf industrielle Anwendungen {svg_5}.

Mutagenitätstestung

This compound wurde auf Mutagenität getestet, d.h. auf die Fähigkeit, genetische Mutationen hervorzurufen. Solche Studien sind unerlässlich, um die Umwelt- und Gesundheitsrisiken der chemischen Exposition zu beurteilen {svg_6}.

Materialwissenschaften: Filterdegradation

Die Stabilität und Degradation von this compound auf Glasfaserfiltern hat Auswirkungen auf die Materialwissenschaften, insbesondere bei der Konstruktion und Entwicklung von Filtersystemen, die mit Nitro-PAK in Berührung kommen könnten {svg_7}.

Wirkmechanismus

Target of Action

It’s known that nitro-polycyclic aromatic hydrocarbons, such as 7-nitrobenz[a]anthracene, can interact with various cellular components, potentially leading to mutagenic and carcinogenic effects .

Mode of Action

It’s known to be a xenobiotic, a foreign compound to a living organism . As a nitro-polycyclic aromatic hydrocarbon, it may undergo metabolic activation to form reactive intermediates that can bind to DNA, potentially leading to mutations .

Biochemical Pathways

Nitro-polycyclic aromatic hydrocarbons are generally known to interfere with various cellular processes, potentially leading to mutagenic and carcinogenic effects .

Pharmacokinetics

It’s known to be insoluble in water, slightly soluble in ethanol and carbon disulfide, and soluble in organic solvents such as styrene and acetonitrile . Its high thermal stability and flame retardancy are also noted .

Result of Action

7-Nitrobenz[a]anthracene is a highly toxic substance with mutagenic and carcinogenic properties . Its interaction with cellular components can potentially lead to DNA damage and mutations, which may result in carcinogenesis .

Action Environment

The action, efficacy, and stability of 7-Nitrobenz[a]anthracene can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and distribution in the body . Additionally, its high thermal stability suggests that it may remain stable under high-temperature conditions .

Biochemische Analyse

Biochemical Properties

7-Nitrobenz[a]anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of many xenobiotics. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential mutagenic and carcinogenic effects . Additionally, 7-Nitrobenz[a]anthracene has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its genotoxic potential .

Cellular Effects

The effects of 7-Nitrobenz[a]anthracene on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 7-Nitrobenz[a]anthracene can induce oxidative stress in cells, leading to the activation of stress response pathways such as the Nrf2 pathway . This compound has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . The impact on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of 7-Nitrobenz[a]anthracene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon entering the cell, 7-Nitrobenz[a]anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts . These adducts can cause mutations if not repaired properly. Additionally, 7-Nitrobenz[a]anthracene has been shown to inhibit the activity of DNA repair enzymes, such as poly(ADP-ribose) polymerase (PARP), thereby exacerbating its genotoxic effects . The compound also influences gene expression by activating transcription factors such as NF-κB and AP-1, which regulate the expression of genes involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitrobenz[a]anthracene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Nitrobenz[a]anthracene is relatively stable under standard laboratory conditions, but it can undergo photodegradation when exposed to light . Long-term exposure to 7-Nitrobenz[a]anthracene has been associated with persistent oxidative stress, chronic inflammation, and an increased risk of tumor formation in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 7-Nitrobenz[a]anthracene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 7-Nitrobenz[a]anthracene can cause significant toxicity, including liver damage, immunosuppression, and the development of tumors . Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and hematological abnormalities.

Metabolic Pathways

7-Nitrobenz[a]anthracene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins . These intermediates can also undergo further metabolism to form detoxified products that are excreted from the body. The metabolic pathways of 7-Nitrobenz[a]anthracene involve the participation of cofactors such as NADPH and glutathione, which play a role in the detoxification process . The compound’s effects on metabolic flux include alterations in the levels of reactive oxygen species and changes in the activity of antioxidant enzymes.

Transport and Distribution

The transport and distribution of 7-Nitrobenz[a]anthracene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 7-Nitrobenz[a]anthracene can bind to intracellular proteins, such as albumin and glutathione S-transferases, which facilitate its distribution to various cellular compartments . The localization and accumulation of 7-Nitrobenz[a]anthracene within tissues are also influenced by its lipophilicity and affinity for specific cellular structures.

Subcellular Localization

The subcellular localization of 7-Nitrobenz[a]anthracene plays a crucial role in its activity and function. The compound has been shown to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 7-Nitrobenz[a]anthracene to specific compartments or organelles. Additionally, 7-Nitrobenz[a]anthracene can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species . The subcellular localization of 7-Nitrobenz[a]anthracene is a key determinant of its biological effects and toxicity.

Eigenschaften

IUPAC Name |

7-nitrobenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPVBVBUIYTJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075077 | |

| Record name | Benz[a]anthracene, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-51-3 | |

| Record name | 7-Nitrobenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrobenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[a]anthracene, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-NITROBENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(2-hydroxy-4,5-dimethylphenyl)azo]-](/img/structure/B1206417.png)